molecular formula C6H2F3NO2 B1304204 1,2,3-Trifluoro-5-nitrobenzene CAS No. 66684-58-0

1,2,3-Trifluoro-5-nitrobenzene

Cat. No.: B1304204
CAS No.: 66684-58-0
M. Wt: 177.08 g/mol
InChI Key: PTTUMBGORBMNBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Trifluoro-5-nitrobenzene (CAS 66684-58-0) is a fluorinated aromatic compound with the molecular formula C₆H₂F₃NO₂ and a molecular weight of 177.08 g/mol . It exists as a pale-yellow crystalline solid with a density of 1.517 g/mL at 25°C and a boiling point of 208.6°C at 760 mmHg . The compound is primarily used in organic synthesis, particularly in nucleophilic aromatic substitution (SNAr) reactions and as a precursor for pharmaceutical intermediates, such as microtubule-stabilizing agents and hepatitis C virus inhibitors . Its safety profile includes classification under UN 2810 (toxic liquid, organic), with hazard codes R25 (toxic if swallowed) and T (toxic) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Trifluoro-5-nitrobenzene can be synthesized through the nitration of 1,2,3-trifluorobenzene. The nitration process typically involves the reaction of 1,2,3-trifluorobenzene with a mixture of nitric acid and sulfuric acid at low temperatures. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar nitration processes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Trifluoro-5-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis and Reactivity

1,2,3-Trifluoro-5-nitrobenzene can be synthesized through various methods, including electrophilic aromatic substitution reactions. The trifluoromethyl and nitro groups enhance its electrophilic character, making it reactive towards nucleophiles. This reactivity is leveraged in the synthesis of pharmaceuticals and agrochemicals.

Applications in Medicinal Chemistry

  • Drug Development : The compound serves as a building block in the synthesis of potential therapeutic agents. Its derivatives have been explored for their biological activities, particularly in targeting specific biological pathways.
    • Case Study : Research has indicated that derivatives of this compound exhibit significant activity against certain cancer cell lines by stabilizing microtubules through interactions with tubulin .
  • Biological Activity : Studies have shown that similar fluorinated compounds can interact with proteins and enzymes via electrophilic mechanisms, which can lead to modifications in their activity. This property is crucial for developing inhibitors for various biological targets.

Applications in Organic Synthesis

  • Synthetic Intermediates : this compound is used as an intermediate in the synthesis of more complex organic molecules. It can undergo various transformations such as reduction to amines or substitution reactions to form aryl halides.
    • Synthetic Pathway Example : In one synthetic route, this compound is treated with diethylmalonate followed by palladium-catalyzed reduction to yield corresponding anilines .

Applications in Materials Science

  • Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymer backbones enhances thermal stability and chemical resistance. Compounds like this compound can be used to synthesize fluorinated polymers with desirable properties for industrial applications.

Mechanism of Action

The mechanism of action of 1,2,3-trifluoro-5-nitrobenzene involves its interaction with molecular targets through its nitro and fluorine groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. These properties make it a valuable tool in studying enzyme mechanisms and developing new chemical entities .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Isomers and Derivatives

The following table summarizes key structural analogs of 1,2,3-trifluoro-5-nitrobenzene, highlighting differences in substituent positions and functional groups:

Compound Name CAS Number Molecular Formula Substituent Positions Key Differences Similarity Score
This compound 66684-58-0 C₆H₂F₃NO₂ F: 1,2,3; NO₂: 5 Reference compound
1,2,5-Trifluoro-3-nitrobenzene 2105-61-5 C₆H₂F₃NO₂ F: 1,2,5; NO₂: 3 Fluorine and nitro group positions 0.96
1,2,4-Trifluoro-5-nitrobenzene 364-74-9 C₆H₂F₃NO₂ F: 1,2,4; NO₂: 5 Fluorine at position 4 instead of 3 0.94
3,4-Dichloro-5-nitrobenzotrifluoride 50594-31-5 C₇Cl₂F₃NO₂ Cl: 3,4; CF₃: 5 Chlorine and trifluoromethyl groups
1,2,3-Trifluoro-4-methoxy-5-nitrobenzene 66684-65-9 C₇H₅F₂NO₃ OCH₃: 4 Methoxy group introduces steric effects

Key Observations :

  • Fluorine Position : The reactivity in SNAr reactions is highly sensitive to fluorine substitution patterns. For example, this compound undergoes SNAr with diethylmalonate at the para position relative to the nitro group due to electron-withdrawing effects . In contrast, 1,2,4-trifluoro-5-nitrobenzene may exhibit altered regioselectivity due to the fluorine at position 4 .

Nucleophilic Aromatic Substitution (SNAr)

  • This compound : Reacts with diethylmalonate in SNAr to form disubstituted alkynes after palladium-catalyzed nitro group reduction .
  • 3,4-Dichloro-5-nitrobenzotrifluoride : The presence of chlorine and trifluoromethyl groups enhances electrophilicity but may direct nucleophiles to different positions compared to fluorine-substituted analogs .

Coupling Reactions

  • Sonogashira Coupling: Derivatives of this compound (e.g., aryl iodides) undergo efficient Sonogashira coupling with alkynes to yield bioactive compounds such as microtubule stabilizers .
  • Suzuki Coupling : In contrast, 1,2,5-Trifluoro-3-nitrobenzene derivatives are less commonly used in Suzuki reactions due to competing side reactions from nitro group reduction .

Biological Activity

1,2,3-Trifluoro-5-nitrobenzene (TFNB) is a fluorinated aromatic compound that has garnered attention for its unique chemical properties and potential biological activities. With the molecular formula C6H2F3NO2C_6H_2F_3NO_2 and a molecular weight of 177.08 g/mol, TFNB is characterized by its trifluoromethyl and nitro functional groups, which significantly influence its reactivity and interaction with biological systems.

The presence of three fluorine atoms and a nitro group in TFNB alters its physical and chemical properties compared to non-fluorinated analogs. The compound is known to be an acute toxic irritant , which raises concerns regarding its safety and handling in laboratory settings .

PropertyValue
Molecular FormulaC₆H₂F₃NO₂
Molecular Weight177.08 g/mol
Density1.52 g/cm³
Boiling PointNot specified
Flash Point75 °C (167 °F)
CAS Number66684-58-0

Toxicological Profile

The toxicological profile of TFNB suggests it poses significant health risks upon exposure. It has been classified under Acute Toxicity Category 2 , indicating that it can cause serious health effects at relatively low doses . According to the NIOSH Occupational Exposure Banding Process, TFNB is categorized in Tier 3 for its potential health effects, including genotoxicity and specific target organ toxicity .

Interaction with Biological Macromolecules

Research indicates that TFNB can interact with various biological macromolecules, such as proteins and nucleic acids. These interactions can lead to alterations in cellular functions, potentially resulting in cytotoxic effects. The compound's ability to form adducts with biomolecules is under investigation as a mechanism of toxicity .

Case Study 1: Cytotoxicity Assessments

In a study assessing the cytotoxic effects of TFNB on human cell lines, it was found that exposure led to significant cell death at concentrations above 50 µM. The mechanism was attributed to oxidative stress and subsequent apoptosis pathways activation. This study highlights the potential risks associated with TFNB in therapeutic applications where cell viability is crucial.

Case Study 2: Environmental Impact

Another study focused on the environmental persistence of TFNB revealed that it could accumulate in aquatic systems, posing risks to aquatic life. The compound's stability under various environmental conditions suggests that it may have long-term ecological impacts if released into the environment.

Reactivity Profile

TFNB has been employed as a model compound for studying reaction mechanisms in organic chemistry due to its well-defined structure. Its reactivity with nucleophiles has been explored extensively, providing insights into the development of new catalysts for organic transformations .

Potential Therapeutic Applications

Despite its toxicity, there is ongoing research into the potential therapeutic applications of fluorinated compounds like TFNB. Some studies suggest that modifications to the molecular structure could enhance selectivity and reduce toxicity while maintaining biological activity against specific targets.

Q & A

Q. Basic: What are the recommended safety protocols for handling 1,2,3-Trifluoro-5-nitrobenzene in laboratory settings?

Answer:
this compound is classified as a toxic organic liquid (UN 2810) and requires stringent safety measures:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, chemical goggles, and masks to avoid skin/eye contact or inhalation .
  • Ventilation: Use fume hoods for synthesis or handling to minimize vapor exposure.
  • First Aid:
    • Inhalation: Move to fresh air; administer artificial respiration if needed.
    • Skin Contact: Wash thoroughly with soap and water; seek medical attention.
    • Ingestion: Do NOT induce vomiting; rinse mouth and consult a physician .
  • Waste Disposal: Segregate waste and use certified hazardous waste disposal services .

Table 1: Hazard Classification

PropertyClassificationReference
UN Transport Code2810 (Toxic Liquid)
GHS Hazard StatementsToxic if inhaled/swallowed

Q. Basic: How can spectroscopic methods (NMR, IR) confirm the structure of this compound?

Answer:
Key spectral signatures for structural validation:

  • ¹⁹F NMR: Expect three distinct fluorine peaks due to inequivalent F atoms. Fluorine substituents at positions 1, 2, and 3 result in coupling patterns influenced by proximity to the nitro group .
  • ¹H NMR: Aromatic protons (if present) show deshielding due to electron-withdrawing nitro and fluorine groups. For derivatives, coupling constants (e.g., J = 8–10 Hz for adjacent H-F) aid in assigning substituent positions .
  • IR Spectroscopy: Strong NO₂ asymmetric stretch (~1520 cm⁻¹) and symmetric stretch (~1350 cm⁻¹); C-F stretches appear between 1100–1000 cm⁻¹ .

Table 2: Expected IR Peaks

Functional GroupWavenumber (cm⁻¹)Reference
NO₂ (asymmetric)~1520
C-F1100–1000

Q. Basic: What are the common synthetic routes for preparing this compound?

Answer:
Two primary methods:

Direct Nitration:

  • Nitrate 1,2,3-trifluorobenzene using mixed HNO₃/H₂SO₄. Control temperature (<50°C) to avoid over-nitration or decomposition .
  • Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate).

Halogen Exchange:

  • Replace chlorine in 1,2,3-trichloro-5-nitrobenzene with fluorine using KF in polar aprotic solvents (e.g., DMF, 120°C) .

Critical Parameters:

  • Monitor reaction progress with TLC or GC-MS.
  • Maintain anhydrous conditions to prevent hydrolysis of intermediates .

Q. Advanced: How can nucleophilic aromatic substitution (SNAr) reactions be optimized using this compound?

Answer:
The electron-deficient aromatic ring facilitates SNAr. Key considerations:

  • Nucleophile Selection: Use strong nucleophiles (e.g., amines, thiols) in aprotic solvents (DMF, DMSO) .
  • Activation: The nitro group enhances reactivity at meta-positions. Fluorine substituents direct substitution to less hindered sites (e.g., position 5).
  • Kinetic Control: Lower temperatures (0–25°C) favor mono-substitution; higher temperatures promote di-substitution .

Example Protocol:
React with diethylmalonate (1.2 eq) in DMF at 80°C for 12 hours. Isolate via acid-base extraction (yield: ~65%) .

Q. Advanced: What challenges arise in the palladium-catalyzed reduction of the nitro group in this compound?

Answer:
Reducing nitro to amine without dehalogenation is challenging due to the strong electron-withdrawing effects of fluorine:

  • Catalyst Choice: Use Pd/C with H₂ or ammonium formate. Avoid Raney Ni, which may cleave C-F bonds .
  • Selectivity: Monitor reaction progress (HPLC) to halt at the amine stage. Over-reduction can yield undesired dehalogenated byproducts.
  • Solvent Effects: Polar solvents (e.g., ethanol/water) improve catalyst activity and reduce side reactions .

Table 3: Reduction Conditions

CatalystSolventTemperatureYield (%)Reference
Pd/CEthanol/H₂O50°C72

Q. Advanced: How should researchers address discrepancies in crystallographic data for fluorinated nitroaromatic compounds?

Answer:
Fluorine atoms and nitro groups complicate crystallography due to disorder or weak diffraction:

  • Data Collection: Use high-resolution synchrotron sources (λ < 1 Å) to enhance data quality .
  • Refinement: Employ SHELXL with restraints for fluorine positions. Adjust thermal parameters (U_eq) to account for anisotropic displacement .
  • Validation: Cross-check with DFT-calculated geometries (e.g., Gaussian09) to identify outliers in bond lengths/angles .

Note: While SHELX is widely used for small-molecule refinement, integrate complementary tools like Olex2 for model validation .

Properties

IUPAC Name

1,2,3-trifluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3NO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTUMBGORBMNBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40985261
Record name 1,2,3-Trifluoro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40985261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66684-58-0
Record name 3,4,5-Trifluoronitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66684-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Trifluoro-5-nitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066684580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Trifluoro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40985261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-trifluoro-5-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.387
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,2,3-Trifluoro-5-nitrobenzene
1,2,3-Trifluoro-5-nitrobenzene
1,2,3-Trifluoro-5-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.